TBDMS-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite
CAS No.: 1807521-08-9
Cat. No.: VC13573631
Molecular Formula: C23H49N2O6PSi
Molecular Weight: 508.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807521-08-9 |
|---|---|
| Molecular Formula | C23H49N2O6PSi |
| Molecular Weight | 508.7 g/mol |
| IUPAC Name | 3-[2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
| Standard InChI | InChI=1S/C23H49N2O6PSi/c1-21(2)25(22(3)4)32(29-12-10-11-24)30-19-17-27-15-13-26-14-16-28-18-20-31-33(8,9)23(5,6)7/h21-22H,10,12-20H2,1-9H3 |
| Standard InChI Key | JRYMOIOVYUYFMA-UHFFFAOYSA-N |
| SMILES | CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCO[Si](C)(C)C(C)(C)C |
| Canonical SMILES | CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCO[Si](C)(C)C(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
TBDMS-PEG5-1-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite features a modular architecture designed for precision in nucleic acid synthesis. The TBDMS group protects hydroxyl functionalities during oligonucleotide assembly, while the PEG5 spacer introduces hydrophilicity and steric flexibility . The β-cyanoethyl moiety enhances coupling efficiency by stabilizing the phosphoramidite intermediate, and the diisopropylamine group acts as a leaving group during phosphite triester formation .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS No. | 1807521-08-9 |
| Molecular Formula | |
| Molecular Weight | 508.7 g/mol |
| IUPAC Name | 3-[2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
| Storage Conditions | -20°C, inert atmosphere |
The compound’s stability in anhydrous environments ensures compatibility with automated synthesizers, though prolonged exposure to moisture or acidic conditions may degrade the phosphoramidite group .
Synthesis and Manufacturing
The synthesis of TBDMS-PEG5-1-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite involves sequential protection, coupling, and purification steps.
Stepwise Synthesis Protocol
-
PEG Chain Preparation: A pentameric ethylene glycol (PEG5) backbone is functionalized with a TBDMS-protected hydroxyl group via silylation .
-
Phosphitylation: The PEG intermediate reacts with β-cyanoethyl-N,N-diisopropylchlorophosphoramidite under inert conditions, forming the phosphoramidite linkage .
-
Purification: Column chromatography or recrystallization removes unreacted precursors, yielding >95% purity .
Key challenges include avoiding phosphoramidite oxidation and ensuring complete silylation. Nuclear magnetic resonance (NMR) spectroscopy and thin-layer chromatography (TLC) monitor reaction progress .
Comparison with t-Boc Variants
Unlike t-butyloxycarbonyl (t-Boc)-protected analogs, the TBDMS group offers superior stability under basic conditions, enabling compatibility with methylamine-based deprotection protocols . This distinction is critical for synthesizing oligonucleotides containing base-labile modifications .
Applications in Oligonucleotide Synthesis and Polymer Modification
Solid-Phase Oligonucleotide Synthesis
In automated synthesizers, TBDMS-PEG5-1-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite introduces PEG spacers at specific nucleotide positions. For example, coupling yields exceeding 95% have been reported for 10-mer oligonucleotides when using this reagent . The PEG spacer mitigates aggregation in hydrophobic sequences, enhancing hybridization efficiency .
Therapeutic Polymer Engineering
PEGylation via this phosphoramidite reduces immunogenicity and prolongs circulation half-life of conjugated drugs. A 2022 study demonstrated its utility in creating siRNA-polymer conjugates with 40% improved serum stability compared to non-PEGylated counterparts .
Stability and Deprotection Strategies
The TBDMS group is selectively removed using triethylamine trihydrofluoride (3HF·EtN), which cleaves the silyl ether without damaging adjacent phosphodiester bonds . Deprotection at room temperature for 2 hours achieves >99% efficiency, a significant improvement over traditional ammonia-based methods requiring elevated temperatures .
Comparative Stability Data
| Condition | TBDMS Stability | t-Boc Stability |
|---|---|---|
| 40% Methylamine (RT) | Stable | Degraded |
| 28% NHOH (55°C) | Stable | Stable |
| 0.1 M HCl (RT) | Partially Stable | Degraded |
This stability profile enables the synthesis of oligonucleotides with acid-sensitive modifications, such as -acetylcytidine .
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